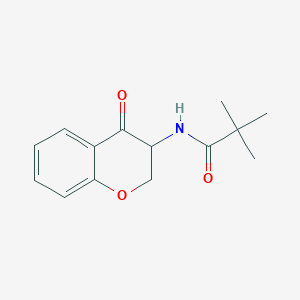
2,2-dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)propanamide is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)propanamide typically involves the condensation of 4-oxo-2,3-dihydrochromen-3-ylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen ring, converting it to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted amides with various nucleophiles attached to the nitrogen atom.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. The chromen ring structure allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
- 2,2-Dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)butanamide
- 2,2-Dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)pentanamide
- 2,2-Dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)hexanamide
Comparison: Compared to its similar compounds, 2,2-dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)propanamide exhibits unique properties due to the specific length of its alkyl chain. This affects its solubility, reactivity, and biological activity. The propanamide derivative is particularly noted for its balanced hydrophobic and hydrophilic properties, making it suitable for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2,2-dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)13(17)15-10-8-18-11-7-5-4-6-9(11)12(10)16/h4-7,10H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVPKHXNVDOZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1COC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-4-phenylcyclohexane-1-carboxamide](/img/structure/B7053658.png)
![2-[(5-bromo-2-chlorophenyl)sulfonylamino]-N-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7053659.png)
![2-(7-methyl-1H-indol-3-yl)-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7053667.png)
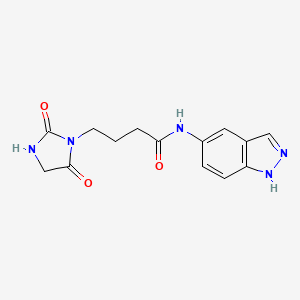
![4-[2-(1-Ethoxyethyl)imidazol-1-yl]butanenitrile](/img/structure/B7053685.png)
![1-[2-(1-Cyclopropyl-2,5-dimethylpyrrol-3-yl)-2-oxoethyl]imidazole-2-carbonitrile](/img/structure/B7053688.png)
![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7053698.png)
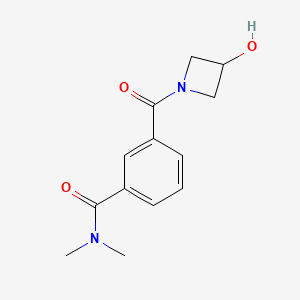
![2-amino-6-[2-(3-methoxyphenyl)propanoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7053702.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7053709.png)
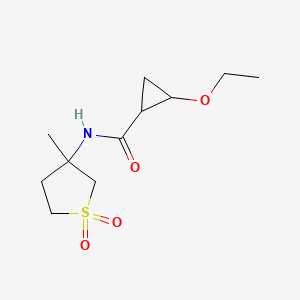
![4-Methyl-1-[(1-methylsulfanylcyclopropyl)methyl]-2-phenylpiperazine](/img/structure/B7053719.png)
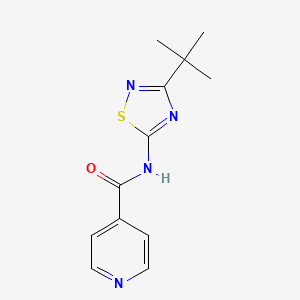
![5-(2-Ethyl-4-methyl-1,3-oxazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7053731.png)
